Firefly Luciferin
Description
D-Luciferin (C₁₁H₈N₂O₃S₂) is a naturally occurring substrate for firefly luciferase (FLuc), the enzyme responsible for bioluminescence in fireflies (Photinus pyralis). Synthesized from 6-hydroxy-1,3-benzothiazole-2-carbonitrile and D-cysteine, D-Luciferin emits light (~560 nm) upon oxidation in the presence of ATP, Mg²⁺, and molecular oxygen . This reaction underpins its widespread use in bioluminescence imaging (BLI) for tracking cellular processes, gene expression, and cell viability in vitro and in vivo . Standard dosing in mice involves intraperitoneal injection of 10–20 μL/g of 47–144.5 mM stock solutions, with peak signals lasting ~15 minutes .
Properties
IUPAC Name |
(4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-3,7,14H,4H2,(H,15,16)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGNCJDXODQBOB-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894865 | |
| Record name | (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] | |
| Record name | Firefly luciferin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2591-17-5 | |
| Record name | Firefly luciferin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Firefly luciferin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002591175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-4,5-Dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4,5-dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIREFLY LUCIFERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TBB02N29K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of firefly luciferin involves several steps. One common method includes the reaction of 2-cyano-6-hydroxybenzothiazole with L-cysteine, followed by decarboxylation to form the benzothiazole ring . The reaction conditions typically involve the use of stable isotope-labeled compounds and various reagents such as benzoquinone and hydroquinone .
Industrial Production Methods: Industrial production of this compound often involves the extraction from firefly lanterns using acid-base extraction methods. The luciferin can be effectively extracted using ethyl acetate at low pH from the powder of approximately 15,000 firefly lanterns . This method ensures a high yield of crystallized luciferin.
Chemical Reactions Analysis
Types of Reactions: D-Luciferin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is the oxidation catalyzed by luciferase, which results in the emission of light .
Common Reagents and Conditions: The oxidation reaction requires adenosine triphosphate, magnesium ions, and molecular oxygen . The reaction proceeds in two steps: first, luciferin is adenylated by adenosine triphosphate to form luciferyl adenylate, and then it is oxidized by molecular oxygen to form oxyluciferin, which emits light .
Major Products Formed: The major product formed from the oxidation of firefly luciferin is oxyluciferin, which is in an electronically excited state and emits light as it returns to the ground state .
Scientific Research Applications
D-Luciferin is widely utilized in biotechnology and other fields due to its low toxicity, high quantum yield, and high sensitivity . It is often used with firefly luciferase (FLuc) in biochemical assays to determine ATP levels . Recent advancements in protein engineering, synthetic chemistry, physics, and light capture technology have led to new applications for luciferins and luciferases .
Scientific Research Applications
D-Luciferin as a tool in neuroscience research
D-luciferin is used as a tool in neuroscience research for noninvasive imaging, despite its limited distribution across the blood-brain barrier (BBB) . The limited distribution of D-luciferin into the brain is due to the activity of the breast cancer resistance protein (Bcrp) efflux transporter in the luminal membrane of brain capillary endothelial cells .
Bioluminescent Imaging (BLI): D-luciferin is a substrate used in luciferase-based bioluminescent imaging . The signal intensity in BLI can be influenced by various factors in addition to the concentration of substrates at the site of action . Researchers directly measure the concentrations of both D-luciferin and CycLuc1 by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in various tissues to understand the distribution of luciferase substrates .
Comparison with CycLuc1 and AkaLumine-HCl: Studies have compared D-luciferin with other substrates like CycLuc1 and AkaLumine-HCl for bioluminescence production . For example, AkaLumine-HCl appears to be optimally effective at much lower doses than D-luciferin . In experiments involving mice with subcutaneous tumors, bioluminescence signals produced by AkaLumine-HCl were significantly higher than those of D-luciferin . Similarly, AkaLumine-HCl displayed enhanced signals from metastasis in the lung compared to D-luciferin .
Luciferin-regenerating enzyme (LRE): Luciferin-regenerating enzyme (LRE) contributes to in vitro recycling of D-luciferin . Studies show that D-cysteine increases the activity of luciferase due to weak redox potential, antiaggregatory effects, induction of changes in conformational structure, and kinetics properties .
Mechanism of Action
The mechanism of action of firefly luciferin involves its oxidation by luciferase in the presence of adenosine triphosphate and magnesium ions . The reaction proceeds through the formation of luciferyl adenylate, which is then oxidized to form oxyluciferin. The oxyluciferin is in an electronically excited state and emits light as it returns to the ground state . This reaction is highly efficient and produces a bright, visible light.
Comparison with Similar Compounds
Aminoluciferins and CycLuc Series
Aminoluciferins (e.g., 6’-NH₂-LH₂) and cyclized analogs (e.g., CycLuc1, CycLuc10) are synthetic derivatives designed to improve pharmacokinetics and light emission. Key advantages over D-Luciferin include:
- Enhanced Lipophilicity : Improved cellular uptake and tissue penetration, enabling lower dosing (e.g., CycLuc1 achieves comparable signals at 20-fold lower doses in Leishmania infection models) .
- Near-Infrared (NIR) Emission: Aminoluciferins emit light at longer wavelengths (e.g., ~675 nm), reducing tissue autoabsorption and enhancing detection depth in vivo .
- Mutant Luciferase Compatibility: Engineered FLuc mutants (e.g., F247L/A/S/V) selectively amplify aminoluciferin signals while suppressing D-Luciferin activity, enabling multiplexed imaging .
Table 1: Performance Comparison of D-Luciferin and Select Analogs
AkaLuc Systems (AkaLumine-HCl)
The AkaLuc-AkaLumine-HCl system, derived from Aquatica lateralis luciferase, offers distinct advantages:
- Prolonged Signal Retention : AkaLumine-HCl produces sustained signals (>24 hours post-injection) compared to D-Luciferin’s rapid decay (~15 minutes) .
- Lower Background Noise: AkaLuc’s red-shifted emission (677 nm) reduces interference from hemoglobin absorption .
- Trade-offs : AkaLumine-HCl requires higher production costs and specialized luciferase vectors, limiting its adoption in standard BLI workflows .
Pharmacological and Excipient Interactions
HPCD (Hydroxypropyl-β-Cyclodextrin)
HPCD, a common drug solubilizer, reduces D-Luciferin bioavailability by forming inclusion complexes:
Table 2: Impact of HPCD on D-Luciferin Activity
| HPCD Concentration | D-Luciferin Concentration | Bioluminescence Signal Reduction | Reference |
|---|---|---|---|
| 15% (108 mM) | 200 μM | 12-fold | |
| 15% (108 mM) | 25 μM | No significant effect |
Off-Target Activity: GPR35 Agonism
D-Luciferin acts as a partial agonist for GPR35, a G protein-coupled receptor implicated in immune and metabolic regulation:
Biological Activity
D-Luciferin is a naturally occurring compound that plays a crucial role in bioluminescence, particularly in fireflies and certain other organisms. Its biological activity has been extensively studied, revealing its potential applications in various fields, including biomedical research, imaging, and environmental monitoring. This article delves into the biological activity of D-Luciferin, supported by data tables, case studies, and detailed research findings.
Overview of D-Luciferin
D-Luciferin is a small molecule that undergoes enzymatic oxidation in the presence of luciferase, resulting in the emission of light. The reaction requires adenosine triphosphate (ATP) and magnesium ions (Mg²⁺), which are essential for the luciferase-catalyzed light emission process. The emitted light can range from yellow to red hues depending on the specific luciferin-luciferase system involved .
The bioluminescent reaction of D-Luciferin can be summarized as follows:
- Substrate Activation : D-Luciferin is activated by ATP to form an enzyme-substrate complex.
- Oxidation : The enzyme catalyzes the oxidation of D-Luciferin, leading to the production of oxyluciferin and the release of photons.
- Light Emission : The emitted light intensity is dependent on ATP concentration and other factors affecting the enzymatic activity.
This mechanism underlies its utility in various applications, particularly in bioluminescent imaging (BLI) for monitoring biological processes.
Applications in Bioluminescent Imaging
D-Luciferin is widely used in BLI due to its low toxicity and high quantum yield. It serves as a reporter for gene expression and enzymatic activity both in vitro and in vivo. Recent studies have demonstrated that D-Luciferin's distribution across biological barriers, such as the blood-brain barrier (BBB), can be limited due to efflux transporters like breast cancer resistance protein (Bcrp) .
Table 1: Comparison of D-Luciferin with Synthetic Analog CycLuc1
| Property | D-Luciferin | CycLuc1 |
|---|---|---|
| Light Emission Intensity | Moderate | High |
| Brain Distribution | Limited | Enhanced |
| Toxicity | Low | Low |
| ATP Dependency | Yes | Yes |
Case Study 1: Imaging Tumor Growth
A recent study compared the bioluminescence signals generated by D-Luciferin and CycLuc1 in a glioblastoma model. The results indicated that while both compounds could visualize tumor growth effectively, CycLuc1 provided a significantly brighter signal at lower doses, suggesting its superiority for imaging applications .
Case Study 2: Continuous Delivery for Real-Time Imaging
Research has shown that continuous delivery of D-Luciferin via micro-osmotic pumps allows for real-time monitoring of luciferase activity in living organisms. This method enhances the temporal resolution of BLI, enabling researchers to track dynamic biological processes more accurately .
Pharmacokinetics and Distribution
The pharmacokinetic properties of D-Luciferin have been investigated using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Studies revealed that the compound's distribution is influenced by its permeability across cell membranes and interactions with efflux transporters .
Table 2: Pharmacokinetic Parameters of D-Luciferin
| Parameter | Value |
|---|---|
| Half-life | 30 minutes |
| Peak Plasma Concentration | 200 µM |
| Brain-to-Plasma Partition Coefficient (Kp) | 0.05 |
Q & A
Q. What are the critical considerations for optimizing D-luciferin concentration in bioluminescence imaging (BLI) experiments?
The optimal concentration of D-luciferin depends on factors such as cell type, luciferase expression levels, and imaging setup. For in vivo studies, a standard dose of 3 mg/20 g body weight (intraperitoneal injection) is commonly used, but empirical validation is required. Excess substrate may lead to signal saturation, while insufficient amounts reduce sensitivity. Pre-experiment calibration using serial dilutions (e.g., 0.1–10 mM) is recommended to establish a linear signal-concentration relationship .
Q. How do solubility differences between D-luciferin salt forms (potassium vs. sodium) affect experimental design?
Potassium and sodium salts of D-luciferin exhibit higher aqueous solubility compared to the free acid form, making them preferable for in vivo applications. Potassium salts are widely used due to compatibility with physiological pH and reduced interference in metabolic assays. For in vitro assays, sodium salts may be chosen for compatibility with specific buffer systems. Always verify solubility in the intended medium and account for ionic strength effects on luciferase activity .
Q. What methodological steps ensure reproducibility in longitudinal BLI studies using D-luciferin?
Standardize substrate administration timing relative to imaging (e.g., 10–15 minutes post-injection for peak signal). Control variables include animal fasting status (to reduce ATP variability), ambient temperature (to minimize circadian rhythm effects), and consistent imaging parameters (exposure time, binning). Include internal controls (e.g., luciferase-negative cells) to distinguish background noise .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported D-luciferin signal half-lives across studies?
Discrepancies in signal kinetics (e.g., half-life ranging from 25–60 minutes) often arise from differences in luciferase variants (e.g., Firefly vs. Click beetle), substrate purity (>98% recommended), or imaging systems. To reconcile
Q. What experimental strategies minimize off-target effects of D-luciferin in ATP-dependent assays?
D-luciferin’s reliance on ATP introduces confounding variables in viability assays. Mitigate this by:
Q. How do D-luciferin derivatives (e.g., 6-thio-D-luciferin) expand its utility in multi-modal imaging?
6-Thio-D-luciferin derivatives enable dual bioluminescence and fluorescence imaging by modifying emission spectra (e.g., red-shifted wavelengths). These derivatives require validation for enzyme kinetics (Km, Vmax) and cross-reactivity with endogenous thiols. For example, 6-thio derivatives show promise in deep-tissue imaging but may require co-administration of reducing agents (e.g., TCEP) to stabilize signal output .
Methodological Challenges
Q. What protocols address D-luciferin’s photodegradation and oxidation during long-term imaging sessions?
Q. How can researchers validate D-luciferin’s pharmacokinetic profile in novel animal models?
Use microdialysis or LC-MS to measure substrate biodistribution and clearance rates. For example, in zebrafish models, correlate BLI signals with HPLC-quantified D-luciferin levels in target tissues. Adjust dosing intervals based on species-specific metabolic rates (e.g., shorter intervals for rodents vs. primates) .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing BLI data with high inter-animal variability?
Q. How should conflicting reports on D-luciferin’s cross-reactivity with non-luciferase enzymes be addressed?
Conduct competitive inhibition assays using purified enzymes (e.g., peroxidases) and measure signal suppression. For in vivo studies, employ genetic knockout models (e.g., luciferase-negative animals) to confirm specificity. Report cross-reactivity risks in methods sections to ensure transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
